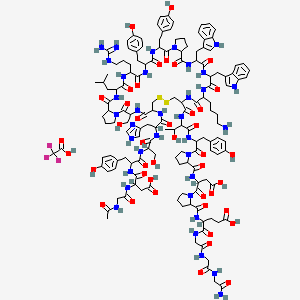

![molecular formula C34H38N8O9 B3029096 (2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid CAS No. 52434-75-0](/img/structure/B3029096.png)

(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Descripción general

Descripción

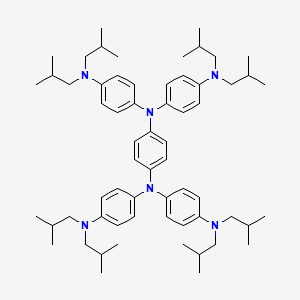

The compound (2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid is a complex organic molecule with multiple functional groups, including hydroxyl, imidazole, indole, and phenyl groups

Mecanismo De Acción

Target of Action

LHRH (1-5) (free acid), a pentapeptide metabolite of Luteinizing hormone-releasing hormone-I (LHRH-I), primarily targets the pituitary gland . LHRH-I, from which LHRH (1-5) is derived, is known to be the primary regulator of reproduction through its initiation of pituitary gonadotropin release .

Mode of Action

LHRH (1-5) interacts with its targets by stimulating LHRH-I gene expression . This interaction results in the regulation of LHRH-I synthesis and secretion . It’s one of the first examples of an extracellularly-processed peptide product being biologically active .

Biochemical Pathways

The primary biochemical pathway affected by LHRH (1-5) is the regulation of gonadotropin secretion . This regulation is mediated by the release of LHRH-I into the hypophyseal portal vessels and its subsequent delivery to the target . LHRH (1-5) is converted into LHRH (1-3) and LHRH (4-5) fragments under the catalysis of Angiotensin-converting enzyme .

Pharmacokinetics

It is known that lhrh-i, the parent compound, is rapidly absorbed and eliminated from serum with a mean elimination half-life of 42 hours in males and 23 hours in females .

Result of Action

The primary result of LHRH (1-5)'s action is the regulation of LHRH-I synthesis, secretion, and reproductive behavior . This regulation represents another level of regulatory complexity through neuropeptide processing .

Action Environment

The action of LHRH (1-5) (free acid) is influenced by the neurovascular environment within the hypothalamus and pituitary gland . Once released from the neurovasculature, LHRH-I must diffuse to the basal lamina of the brain and traverse the extracellular matrix to reach the fenestrated capillaries for transport to the pituitary, where it exerts its final amplified action .

Análisis Bioquímico

Biochemical Properties

Luteinizing Hormone-Releasing Hormone (1-5) (free acid) is involved in several biochemical reactions. It is converted into Luteinizing Hormone-Releasing Hormone (1-3) and Luteinizing Hormone-Releasing Hormone (4-5) fragments under the catalysis of Angiotensin-converting enzyme . This enzyme-mediated cleavage highlights the role of Luteinizing Hormone-Releasing Hormone (1-5) (free acid) in the regulation of peptide hormones and its interaction with key enzymes in the body.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Luteinizing Hormone-Releasing Hormone (1-5) (free acid) can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that Luteinizing Hormone-Releasing Hormone (1-5) (free acid) can be stable under certain conditions, but its activity may decrease over time due to degradation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The process may include:

Peptide Bond Formation: The formation of peptide bonds between amino acids or amino acid derivatives.

Protection and Deprotection Steps: To protect functional groups during intermediate steps and then deprotect them to obtain the final product.

Coupling Reactions: Using reagents like carbodiimides (e.g., DCC) to facilitate the coupling of amino acids.

Purification: Techniques such as chromatography to purify the final product.

Industrial Production Methods

Industrial production of such complex molecules often involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation and ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as PCC or KMnO4 for oxidation reactions.

Reducing Agents: Like NaBH4 or LiAlH4 for reduction reactions.

Catalysts: Such as Pd/C for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biological research, it may be studied for its interactions with enzymes or receptors, given its multiple functional groups that can mimic natural substrates or inhibitors.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

Industry

In the industrial sector, it might be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Comparación Con Compuestos Similares

Similar Compounds

- **(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

- Bis(2-ethylhexyl) terephthalate

- 1D open-framework metal phosphate proton conductors

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can result in unique biological activities and chemical reactivity compared to other similar compounds.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N8O9/c43-16-28(33(49)41-27(34(50)51)11-18-5-7-21(44)8-6-18)42-31(47)25(12-19-14-36-23-4-2-1-3-22(19)23)39-32(48)26(13-20-15-35-17-37-20)40-30(46)24-9-10-29(45)38-24/h1-8,14-15,17,24-28,36,43-44H,9-13,16H2,(H,35,37)(H,38,45)(H,39,48)(H,40,46)(H,41,49)(H,42,47)(H,50,51)/t24-,25-,26-,27-,28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBDLEHCIKUJSA-XLIKFSOKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N8O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52434-75-0 | |

| Record name | 52434-75-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.